molecular formula C7H11IO B15173568 7-Iodohepta-4,6-dien-1-ol CAS No. 920019-16-5

7-Iodohepta-4,6-dien-1-ol

Cat. No.: B15173568
CAS No.: 920019-16-5
M. Wt: 238.07 g/mol
InChI Key: AJRSLLJNFWKSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodohepta-4,6-dien-1-ol is an organic compound characterized by the presence of an iodine atom attached to a hepta-4,6-dien-1-ol backbone. This compound is of interest due to its unique structure, which includes both an iodine substituent and a conjugated diene system. The molecular formula of this compound is C7H9IO, and it has a molecular weight of approximately 237.985 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodohepta-4,6-dien-1-ol typically involves the iodination of hepta-4,6-dien-1-ol. One common method is the reaction of hepta-4,6-dien-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the diene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Iodohepta-4,6-dien-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bonds in the diene system can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

Major Products Formed

Scientific Research Applications

7-Iodohepta-4,6-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, especially in the field of cancer research.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Iodohepta-4,6-dien-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of cell membrane integrity or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodohepta-4,6-dien-1-ol is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions and can participate in various organic transformations. Its conjugated diene system also provides additional reactivity, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

920019-16-5

Molecular Formula

C7H11IO

Molecular Weight

238.07 g/mol

IUPAC Name

7-iodohepta-4,6-dien-1-ol

InChI

InChI=1S/C7H11IO/c8-6-4-2-1-3-5-7-9/h1-2,4,6,9H,3,5,7H2

InChI Key

AJRSLLJNFWKSPF-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC=CI)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.